Tributyl-(3-chlorophenyl)stannane
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Overview
Description
This compound is a colorless liquid and is part of a broader class of organotin compounds that have significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl-(3-chlorophenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with 3-chlorophenyl halides under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using tributyltin chloride and 3-chlorophenyl magnesium bromide. The reaction is conducted in a solvent such as tetrahydrofuran (THF) and requires careful control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tributyl-(3-chlorophenyl)stannane undergoes various chemical reactions, including:
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-chlorophenyl group is replaced by other nucleophiles.
Oxidation: It can be oxidized to form organotin oxides.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are employed.
Major Products Formed
Reduction: Produces simpler organotin hydrides.
Substitution: Results in various substituted organotin compounds.
Oxidation: Forms organotin oxides and hydroxides.
Scientific Research Applications
Tributyl-(3-chlorophenyl)stannane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a source of tin radicals.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Explored for its potential use in drug delivery systems and as an antifungal agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC
Mechanism of Action
The mechanism of action of tributyl-(3-chlorophenyl)stannane involves its ability to donate tin radicals in chemical reactions. These radicals can participate in various organic transformations, including reduction and substitution reactions. The compound’s molecular targets include organic halides and unsaturated compounds, where it facilitates radical-mediated transformations .
Comparison with Similar Compounds
Similar Compounds
- Tributyl-(4-chlorophenyl)stannane
- Tributyltin hydride
- Tributyltin oxide
Uniqueness
Tributyl-(3-chlorophenyl)stannane is unique due to the presence of the 3-chlorophenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This structural feature influences its behavior in chemical reactions and its applications in various fields .
Properties
IUPAC Name |
tributyl-(3-chlorophenyl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLAKAFNKUYEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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